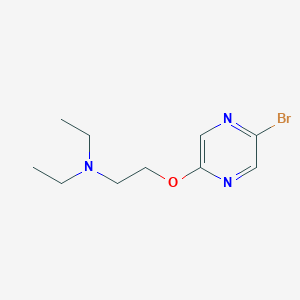
3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline
Descripción general
Descripción
3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline, also known as BTTAA, is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .Molecular Structure Analysis
The structural analysis shows that the capped-octahedral environment around the Co (II) centers is highly distorted with rather long bonds between the metal and donor atoms .Chemical Reactions Analysis
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 132-143 °C . Its empirical formula is C30H30N10 and it has a molecular weight of 530.63 .Aplicaciones Científicas De Investigación
-
Antiviral Agents
- Field : Medicinal Chemistry
- Application : 1,2,3-triazoles have attracted interest in medicinal chemistry for their various biological activities, including antiviral activity . They disrupt the replication cycle of a virus, allowing the body to eliminate it more easily .
- Methods : The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction has several limitations, but the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), which is part of click chemistry, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole .
- Results : This review highlighted the potent antiviral activity profile of the triazole compounds on the latest researches over the last ten years .
-
Drug Discovery and Other Applications
- Field : Drug Discovery, Organic Synthesis, Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science
- Application : 1,2,3-triazoles have found broad applications in these fields . They are part of essential building blocks like amino acids, nucleotides, etc .
- Methods : The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Emphasis is given to numerous synthetic approaches for the synthesis of 1,2,3-triazoles, especially the popular click chemistry approach .
- Results : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
-
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
- Field : Medicinal Chemistry
- Application : A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
- Methods : The compounds were synthesized and screened for their in vitro cytotoxic activity by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
- Results : Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity with the IC 50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line .
-
Catalyst in Click Chemistry
- Field : Organic Chemistry
- Application : Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine is a polytriazolylamine ligand which stabilizes Cu(I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
- Methods : This compound is used as a catalyst in click chemistry .
- Results : This compound enhances the catalytic effect in the azide-acetylene cycloaddition .
-
Industrial Applications
- Field : Industrial Chemistry
- Application : 1,2,3-triazoles are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
- Methods : These compounds are synthesized and used in various industrial applications .
- Results : These compounds have shown effectiveness in their respective applications .
-
Antibacterial, Antifungal, Anticancer, Antiviral, or Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : Several 1,2,3-triazoles proved to be effective antibacterial, antifungal, anticancer, antiviral, or anti-inflammatory agents .
- Methods : These compounds are synthesized and used in various medicinal applications .
- Results : These compounds have shown effectiveness in their respective applications .
-
Photostabilizers and Dyes
- Field : Industrial Chemistry
- Application : 1,2,3-triazoles are widely used in industrial applications such as dyes and photostabilizers .
- Methods : These compounds are synthesized and used in various industrial applications .
- Results : These compounds have shown effectiveness in their respective applications .
-
Agrochemicals and Corrosion Inhibitors
- Field : Industrial Chemistry
- Application : The 1,4-disubstituted 1H-1,2,3-triazoles also have important applications as agrochemicals and anticorrosives .
- Methods : These compounds are synthesized and used in various industrial applications .
- Results : These compounds have shown effectiveness in their respective applications .
-
Organic Synthesis, Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science
- Field : Various Fields
- Application : 1,2,3-triazoles have found broad applications in these fields . They are part of essential building blocks like amino acids, nucleotides, etc .
- Methods : The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .
- Results : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Safety And Hazards
Propiedades
IUPAC Name |
3-(1-benzyltriazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-14-8-4-7-13(9-14)15-11-19(18-17-15)10-12-5-2-1-3-6-12/h1-9,11H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZWJGDRJPRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline | |
CAS RN |
1151920-00-1 | |
| Record name | 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)






